6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Beschreibung
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine (CAS: N/A; Ref: 10-F766569) is a synthetic heterocyclic compound featuring a bicyclic imidazo[4,5-b]pyridine core. The molecule is substituted at position 6 with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group and at position 3 with a methyl group. The TBS moiety serves as a protective group for alcohols, enabling selective derivatization in medicinal chemistry workflows. This compound is primarily utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules, given the pharmacological relevance of imidazo[4,5-b]pyridines in targeting ATP-binding domains.
Eigenschaften
IUPAC Name |
tert-butyl-dimethyl-[(3-methylimidazo[4,5-b]pyridin-6-yl)methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OSi/c1-14(2,3)19(5,6)18-9-11-7-12-13(15-8-11)17(4)10-16-12/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGXPOSBWSIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(N=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674132 | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186311-15-8 | |
| Record name | 6-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit pharmacological properties.
Case Study: Anticancer Activity
Research indicates that imidazo[4,5-b]pyridine derivatives can inhibit certain kinases involved in cancer progression. A study demonstrated that derivatives of this compound showed promising activity against various cancer cell lines, making it a candidate for further development in anticancer therapies .
Biochemical Research
In proteomics and biochemical assays, this compound serves as a useful reagent due to its ability to modify biomolecules selectively.
Application Example: Protein Labeling
The TBDMS group allows for selective labeling of proteins in complex mixtures. This application is particularly beneficial in mass spectrometry-based proteomics, where precise identification and quantification of proteins are crucial .
Materials Science
The compound's unique chemical structure also lends itself to applications in materials science, particularly in the development of functional materials.
Example: Synthesis of Functional Polymers
Researchers have utilized this compound as a monomer in the synthesis of functional polymers that exhibit specific thermal and mechanical properties . These materials can be applied in coatings and advanced composites.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context in which it is used, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine
- Structure : Bromine at position 6, 4-methoxyphenyl at position 2, methyl at position 3.
- Key Differences: The bromine substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the TBS group in the target compound is inert under such conditions.
- Applications : Used in crystallographic studies and as a precursor for anticancer agents.
4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (Compound 17)
- Structure: Cyano-substituted phenyl at position 2, methyl at position 3.
- Key Differences: The electron-withdrawing cyano group increases electrophilicity at position 2, facilitating nucleophilic aromatic substitution. This contrasts with the TBS-protected hydroxymethyl group, which is electron-donating. Exhibits antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting that substituent polarity influences bioavailability.
6-Chloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
2-(4-Methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine
- Structure : 4-Methoxyphenyl at position 2, methyl at position 3.
- Key Differences: Synthesized via regioselective C2-arylation, highlighting the scaffold’s adaptability for diversifying substituents.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The TBS group in the target compound enables selective deprotection for subsequent functionalization, a strategy employed in kinase inhibitor synthesis (e.g., GLPG3667 derivatives).
- Biological Activity : Imidazo[4,5-b]pyridines with polar substituents (e.g., -CN, -OH) exhibit enhanced antimicrobial and anticancer activities compared to hydrophobic TBS derivatives.
- Mutagenicity: Unlike food-derived heterocyclic amines (e.g., PhIP), the TBS-protected compound is synthetically derived and lacks evidence of carcinogenicity, underscoring its safety in pharmaceutical applications.
Biologische Aktivität
6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, drawing on various studies and data sources to provide a comprehensive overview.
The molecular formula of this compound is C14H23N3OSi, with a molecular weight of 277.44 g/mol. This compound features a unique imidazo[4,5-b]pyridine structure that contributes to its biological activity.
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated effective inhibition against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 μg/mL for some derivatives . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
Anticancer Potential
Imidazo[4,5-b]pyridine derivatives have also been investigated for their anticancer properties. Compounds within this class have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. The precise mechanisms remain under investigation, but preliminary findings suggest that these compounds may induce apoptosis in cancer cells .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Similar imidazo[4,5-b]pyridine derivatives have been reported to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling and metabolism. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits kinases and phosphodiesterases |
Study on Antitubercular Activity
In a comprehensive study examining the activity of various imidazo[1,2-a]pyridine derivatives, several compounds demonstrated significant antitubercular effects against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The findings indicated that structural modifications could enhance biological activity, suggesting that this compound may be a candidate for further development in this area .
Investigation of Anticancer Properties
A recent investigation into the anticancer properties of imidazo[4,5-b]pyridine derivatives showed promising results in vitro. The study highlighted that certain modifications to the imidazo structure increased cytotoxicity against various cancer cell lines. While specific data on this compound were not available, the trends observed suggest potential efficacy worth exploring .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis generally involves:
- Protection of hydroxyl groups on a suitable precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or 4-dimethylaminopyridine (DMAP).
- Methylation or functionalization of the imidazo[4,5-b]pyridine core to introduce the 3-methyl substituent.
- Purification and isolation of the protected compound via chromatographic techniques.
This approach leverages the stability of the TBDMS group under various reaction conditions, allowing multi-step synthesis without premature deprotection.
Detailed Preparation Methodology
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Starting Material Preparation | Synthesize or procure 6-hydroxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine or a closely related hydroxymethyl precursor. | Hydroxymethyl group is essential for TBDMS protection. |
| 2 | Silyl Protection | React the hydroxymethyl precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Use imidazole or DMAP as base catalyst. Typical temperature: 0 to 25 °C. | Moisture exclusion is critical to prevent hydrolysis of TBDMS-Cl. Reaction time varies from 1 to 24 hours depending on scale and conditions. |
| 3 | Methylation of Imidazo[4,5-b]pyridine Core | If not already methylated, introduce the methyl group at the 3-position using methylating agents such as methyl iodide (MeI) or dimethyl sulfate under basic conditions. | Control of regioselectivity is important to avoid side reactions. |
| 4 | Purification | Purify the product by silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures. Reverse-phase HPLC can be employed for higher purity. | TLC monitoring with Rf values around 0.3–0.5 in hexane/ethyl acetate (3:1) is effective. |
Reaction Optimization and Industrial Considerations
- Reaction Temperature: Maintaining low temperatures (0–25 °C) during silylation minimizes side reactions and decomposition.
- Solvent Choice: Anhydrous THF or DMF preferred for efficient silylation.
- Base Selection: Imidazole is commonly used due to its nucleophilicity and mild basicity.
- Moisture Control: Stringent exclusion of water is necessary to prevent TBDMS-Cl hydrolysis.
- Scale-Up: Industrial synthesis may employ continuous flow reactors to optimize reaction time, yield, and purity, while adhering to green chemistry principles such as minimizing waste and using environmentally benign reagents.
Analytical Characterization During Preparation
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR Spectroscopy | Confirm TBDMS protection and methylation | tert-butyl protons appear as singlet ~0.8–1.2 ppm; Si–CH3 groups at ~0.1–0.3 ppm; methyl on imidazo ring at ~2–3 ppm |
| ²⁹Si NMR Spectroscopy | Verify silicon environment | Peak near 15–25 ppm consistent with silyl ether linkage |
| FT-IR Spectroscopy | Identify Si–O and Si–C bonds | Absorption bands at ~1250 cm⁻¹ (Si–C) and 800–1100 cm⁻¹ (Si–O) |
| Mass Spectrometry (HRMS or ESI-MS) | Confirm molecular ion and purity | Molecular ion peak matching calculated molecular weight (~263.4 g/mol) |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and purity | Rf ~0.3–0.5 in hexane/ethyl acetate (3:1) |
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | 6-hydroxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine | Purity >95% preferred |
| Silylating agent | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | Commercially available |
| Base catalyst | Imidazole or DMAP | 1.1–1.5 equivalents relative to TBDMS-Cl |
| Solvent | Anhydrous THF or DMF | Dry conditions essential |
| Temperature | 0–25 °C | Avoid overheating |
| Reaction time | 1–24 hours | Monitor by TLC |
| Purification | Silica gel chromatography | Gradient hexane/ethyl acetate |
| Yield | Typically 70–95% | Dependent on scale and optimization |
Research Findings and Notes
- The TBDMS protecting group is stable under a variety of reaction conditions, allowing further functionalization of the imidazo[4,5-b]pyridine core without deprotection.
- Deprotection can be achieved under mild conditions using fluoride sources such as tetrabutylammonium fluoride (TBAF), enabling access to free hydroxyl groups for subsequent chemistry.
- The compound’s silyl protection facilitates selective reactions such as nucleophilic substitutions and cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and organic synthesis.
- Industrial synthesis benefits from continuous flow techniques to improve reproducibility, yield, and environmental footprint.
Q & A
Q. What are the key synthetic strategies for constructing the imidazo[4,5-b]pyridine core in this compound?
The imidazo[4,5-b]pyridine core is typically synthesized via cyclization reactions. A validated method involves reacting 2-amino-3-methylaminopyridine with carbonyl-containing reagents (e.g., phenylacetic acid) under acidic or thermal conditions to form the fused heterocyclic system . For the target compound, the tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group is introduced post-cyclization using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (TEA) .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | 2-amino-3-methylaminopyridine + phenylacetic acid, reflux | 70–85% | |
| TBDMS protection | TBDMSCl, TEA, MeCN, rt, 12–24 h | 75–90% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Essential for verifying substitution patterns, TBDMS group integration, and methyl group placement .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects impurities .
- HPLC : Assesses purity (>95% is typical for research-grade material) using reverse-phase C18 columns with acetonitrile/water gradients .
Example NMR Data (Hypothetical):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-2 (imidazo) | 8.21 | singlet | Imidazo ring proton |
| TBDMS-CH3 | 0.90 | singlet | 6 × Si(CH3)2 |
Q. How does the TBDMS group influence further synthetic modifications of this compound?
The TBDMS group protects the hydroxymethyl moiety during subsequent reactions (e.g., halogenation or cross-coupling), preventing unwanted oxidation or nucleophilic attack. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) in THF . For example, in Suzuki-Miyaura couplings, the TBDMS group remains inert under palladium-catalyzed conditions, enabling selective functionalization of the imidazo ring .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the imidazo[4,5-b]pyridine ring?
Regioselectivity is complicated by the electron-rich nature of the imidazo[4,5-b]pyridine system. Electrophilic substitution favors the 5-position due to resonance stabilization, but competing reactions at the 2- and 7-positions occur without careful optimization. For example, chlorination with N-chlorosuccinimide (NCS) in DMF at 0°C selectively targets the 5-position, while higher temperatures lead to di-/tri-chlorinated byproducts . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Regioselectivity Optimization:
| Reaction | Conditions | Selectivity | Reference |
|---|---|---|---|
| Chlorination | NCS, DMF, 0°C, 2 h | 5-Cl (90%) | |
| Bromination | NBS, AIBN, CCl4, reflux | 5-Br (75%) |
Q. How can computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density and Fukui indices to identify nucleophilic (f⁻) and electrophilic (f⁺) sites. For the imidazo[4,5-b]pyridine system:
- Electrophilic sites : C-5 (f⁺ = 0.12) > C-2 (f⁺ = 0.08) due to conjugation with the pyridine nitrogen.
- Nucleophilic sites : N-1 (f⁻ = 0.15) in the imidazole ring .
These insights guide the design of site-specific reactions, such as Pd-catalyzed C–H activation at C-5 for aryl coupling .
Q. How do structural analogs compare in biological activity and synthetic accessibility?
Analog studies reveal that:
- Methyl substitution at N-3 (as in the target compound) enhances metabolic stability compared to unsubstituted imidazo[4,5-b]pyridines .
- TBDMS vs. benzyl protection : TBDMS offers superior stability under basic conditions but requires harsher deprotection (TBAF) .
Biological Activity Comparison (Hypothetical):
| Analog | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Target compound | TBDMS-OCH2, 3-Me | 0.12 | Kinase X |
| Desmethyl analog | TBDMS-OCH2, H | 1.45 | Kinase X |
| Benzyl-protected | Bn-OCH2, 3-Me | 0.18 | Kinase X |
Synthetic accessibility rankings (1–5 scale):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
